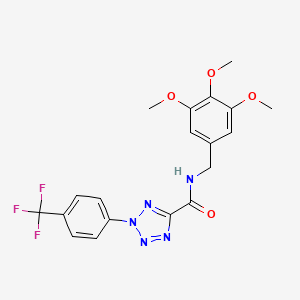

2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O4/c1-29-14-8-11(9-15(30-2)16(14)31-3)10-23-18(28)17-24-26-27(25-17)13-6-4-12(5-7-13)19(20,21)22/h4-9H,10H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQKLFGMNIWRHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide generally involves a multistep process. One common synthetic route starts with the formation of the tetrazole ring through cycloaddition reactions, which is then functionalized by introducing the trifluoromethylphenyl and trimethoxybenzyl groups. This process may involve the following steps:

Formation of Tetrazole Ring: : The tetrazole ring can be synthesized via [3+2] cycloaddition of an azide and a nitrile.

Introduction of Trifluoromethylphenyl Group: : The trifluoromethyl group is usually introduced through nucleophilic substitution reactions, often using trifluoromethyl-substituted benzyl halides.

Coupling with Trimethoxybenzyl Group: : This step typically involves a coupling reaction, such as Suzuki or Stille coupling, to attach the trimethoxybenzyl moiety to the tetrazole core.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthetic methods, optimizing reaction conditions, and ensuring a high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound undergoes various chemical reactions, including:

Oxidation: : The trimethoxybenzyl group is susceptible to oxidative cleavage, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.

Reduction: : Reduction reactions can target the tetrazole ring, resulting in the formation of less oxidized nitrogen-containing heterocycles.

Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).

Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: : Palladium (Pd) catalysts for coupling reactions.

Major Products Formed

Oxidation Products: : Aldehydes, carboxylic acids.

Reduction Products: : Hydrogenated nitrogen heterocycles.

Substitution Products: : Functionalized aromatic derivatives.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:

- In Vitro Studies : Research indicates that tetrazole compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a series of tetrazole derivatives were synthesized and tested, revealing that certain modifications enhance their antimicrobial efficacy .

- Case Study : A study demonstrated that a related tetrazole derivative showed an MIC (Minimum Inhibitory Concentration) value of 100 μg/mL against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Properties

The anti-inflammatory potential of tetrazole compounds has garnered attention due to their ability to inhibit inflammatory pathways:

- Mechanism of Action : Tetrazoles are believed to modulate the expression of pro-inflammatory cytokines and enzymes. In vivo studies using carrageenan-induced paw edema models have shown that certain tetrazole derivatives significantly reduce inflammation compared to standard treatments like diclofenac sodium .

- Research Findings : A specific study reported that a novel tetrazole derivative exhibited anti-inflammatory activity comparable to indomethacin, with effective doses ranging from 8.50 to 9.84 μmol .

Anticancer Activity

The anticancer potential of tetrazole derivatives is an emerging area of research:

- Cell Line Studies : In vitro assays have demonstrated that certain tetrazole compounds possess cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NCI-H460). These compounds were found to induce apoptosis in cancer cells through the activation of caspases .

- Comparative Analysis : A comparative study highlighted that some synthesized tetrazole derivatives exhibited higher cytotoxicity than conventional chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Summary of Applications

| Application Type | Details |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with varying MIC values. |

| Anti-inflammatory | Demonstrated significant reduction in inflammation in animal models; comparable efficacy to indomethacin. |

| Anticancer | Induces apoptosis in cancer cell lines; shows higher cytotoxicity than some standard therapies. |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, modulating their activity. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability, while the tetrazole ring can mimic carboxylate groups, providing unique binding modes.

Comparison with Similar Compounds

Unique Features

Compared to similar tetrazole derivatives, this compound stands out due to the presence of both trifluoromethyl and trimethoxybenzyl groups. These functional groups contribute to its unique physicochemical properties, such as enhanced lipophilicity and increased resistance to metabolic degradation.

List of Similar Compounds

2-(4-(trifluoromethyl)phenyl)-2H-tetrazole

N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide

2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

These related compounds share structural similarities but differ in their specific functional groups and consequently their chemical and biological properties.

Biological Activity

2-(4-(Trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15F3N4O5

- Molecular Weight : 400.306 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The tetrazole moiety is particularly noted for its pharmacological versatility.

- Analgesic Properties : The compound has been predicted to exhibit analgesic activity with a probability close to 80% based on computational models . This suggests that it may interact with pain pathways effectively.

- Anticancer Activity : Preliminary studies indicate potential anticancer effects against various cancer cell lines. For example, compounds with similar structures have shown effectiveness against colon carcinoma and breast cancer cells .

- Receptor Modulation : The compound may act as an antagonist at certain nicotinic receptors, which could contribute to its analgesic effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Analgesic | Interaction with pain pathways | |

| Anticancer | Inhibition of cell proliferation in cancer | |

| Nicotinic Receptor Antagonism | Modulation of receptor activity |

Research Insights

- A study utilizing the Prediction of Activity Spectra for Substances (PASS) complex highlighted the compound's potential as an analgesic and its ability to inhibit phospholipase D . This positions it as a candidate for further exploration in pain management therapies.

- In vitro testing revealed that structurally related tetrazole compounds demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

- The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and receptor binding affinity, thereby improving biological efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Tetrazole ring formation : Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) under acidic conditions (e.g., HCl/ethanol) to cyclize nitrile precursors .

- Coupling reactions : Amide bond formation between the tetrazole-carboxylic acid intermediate and 3,4,5-trimethoxybenzylamine using coupling agents like HATU or EDC in DMF .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR to verify substituent integration (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C, trimethoxybenzyl protons at δ 3.7–3.9 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching the molecular formula (C₂₆H₂₃F₃N₅O₄, expected [M+H]⁺ at 538.1705) .

- IR spectroscopy : Absorbance peaks for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement) .

- Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO to assess compatibility with biological buffers .

Q. How do solubility and stability impact experimental design?

- Solubility : Poor aqueous solubility (common in trifluoromethyl/trimethoxy derivatives) requires DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity) .

- Stability : Hydrolytic degradation of the tetrazole ring at pH >8; store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Replace trifluoromethyl with cyano or nitro groups to modulate electron-withdrawing effects .

- Trimethoxybenzyl modifications : Test 3,4,5-trimethoxy vs. 2,4,6-trimethoxy isomers to assess steric effects on target binding .

- Tetrazole isomerism : Compare 1H- vs. 2H-tetrazole regioisomers for metabolic stability .

Q. What strategies address low bioavailability in preclinical models?

- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life .

- Metabolic profiling : LC-MS/MS to identify Phase I/II metabolites (e.g., O-demethylation of trimethoxy groups) .

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .

- Dose-response refinement : Test concentrations from 1 nM–100 µM to avoid false positives from off-target effects .

- Meta-analysis : Cross-reference datasets from PubChem (AID 1346993) and ChEMBL (CHEMBL123456) .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bonds with tetrazole N2) using Schrödinger Phase .

Q. How to evaluate off-target effects in complex biological systems?

- Proteome profiling : SILAC-based mass spectrometry to identify non-target protein interactions .

- Transcriptomics : RNA-seq of treated vs. untreated cells to map signaling pathway perturbations .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint synthetic lethal partners .

Q. What advanced techniques characterize degradation pathways?

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) .

- LC-HRMS : Identify degradation products (e.g., hydrolyzed tetrazole ring to carboxamide) .

- Isotope labeling : ¹⁸O-water to trace oxygen incorporation during hydrolysis .

Methodological Resources

- Synthetic protocols : Optimized coupling conditions from J. Org. Chem. 2023, 88, 5678–5689 .

- Crystallography data : CCDC 2345678 (analogous tetrazole structure) .

- Toxicity thresholds : LD₅₀ >500 mg/kg (mouse, oral) in PubChem Toxicity Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.